molecular formula C13H20N4O2 B2403137 Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate CAS No. 1909316-15-9

Tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate

Cat. No.: B2403137
CAS No.: 1909316-15-9
M. Wt: 264.329
InChI Key: PBAPFLULICIDTE-UHFFFAOYSA-N
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Description

“Tert-butyl 1’,5’,6’,7’-tetrahydrospiro[azetidine-3,4’-imidazo[4,5-c]pyridine]-1-carboxylate” is a chemical compound with the CAS Number: 1909316-15-9 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, as indicated by its IUPAC name. It includes an azetidine ring, an imidazo[4,5-c]pyridine ring, and a tert-butyl carboxylate group . The molecular weight of the compound is 264.33 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.33 . It’s a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors The synthesis process of compounds related to tert-butyl 1',5',6',7'-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate has been described. The focus was on the creation of acetyl-CoA carboxylase inhibitors, where a unique N-2 tert-butyl pyrazolospirolactam core was synthesized using a streamlined 10-step synthesis process. This process included critical steps like regioselective pyrazole alkylation and a Curtius rearrangement to install a hindered amine. The study emphasized the identification of potent analogues through the elaboration of the lactam cores via amidation (Huard et al., 2012).

Silylmethyl-substituted Aziridine and Azetidine as Masked Dipoles Another study explored the efficiency of 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine in reacting with nitriles and carbonyl substrates to produce various products like imidazoline, oxazolidine, and tetrahydropyrimidine. The research highlighted the role of the tert-butyldiphenylsilylmethyl function in controlling the regioselectivity of aziridine and azetidine cleavage and the stereochemistry of the products derived from substituted aziridine (Yadav & Sriramurthy, 2005).

Hydrogen-bonded Chains in Spirocyclic Compounds A study involving compounds structurally similar to this compound revealed significant hydrogen-bonded chains and networks. The study's significance lies in observing the hydrogen-bonded structures' variation due to minor changes in remote substituents (Trilleras et al., 2008).

Synthesis and Characterization of Schiff Base Compounds Research focused on the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its coupling with aromatic aldehyde to form Schiff base compounds. These compounds were characterized using various methods, and their crystal and molecular structures were analyzed, emphasizing the intramolecular hydrogen bonding and its effects (Çolak et al., 2021).

Crystal Structure and Hirshfeld Surface Analysis A study on imidazo[1,2-a]pyridine derivatives related to this compound focused on the crystal structure and Hirshfeld surface analysis. The research provided insights into the molecular structures and the inclination of certain groups to the planes of the imidazole rings (Dhanalakshmi et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s likely that the mechanism of action would depend on the specific context in which the compound is used, such as the type of biological or chemical system it’s interacting with .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for the use of this compound are not clear from the available information. Given that it’s used for pharmaceutical testing , it’s likely that future research could involve exploring its potential uses in drug development or other areas of pharmaceutical research.

Properties

IUPAC Name

tert-butyl spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,3'-azetidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-12(2,3)19-11(18)17-6-13(7-17)10-9(4-5-16-13)14-8-15-10/h8,16H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPFLULICIDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C3=C(CCN2)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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